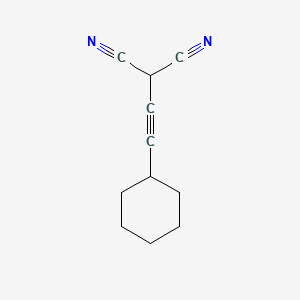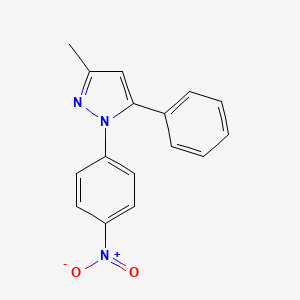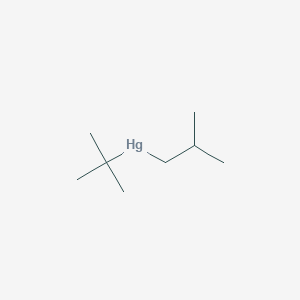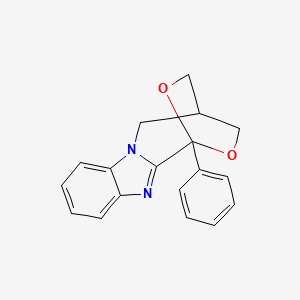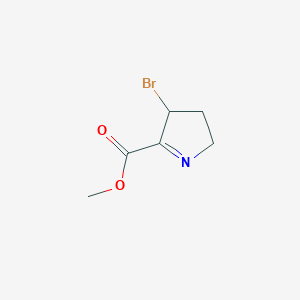
Methyl 4-bromo-3,4-dihydro-2H-pyrrole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-bromo-3,4-dihydro-2H-pyrrole-5-carboxylate is a heterocyclic organic compound featuring a pyrrole ring substituted with a bromine atom and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-3,4-dihydro-2H-pyrrole-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the Paal-Knorr pyrrole synthesis, where a 1,4-dicarbonyl compound reacts with an amine in the presence of a catalyst such as iron (III) chloride . The reaction conditions often include mild temperatures and aqueous solvents to facilitate the formation of the pyrrole ring.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-bromo-3,4-dihydro-2H-pyrrole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various N-substituted pyrrole derivatives, while oxidation and reduction can lead to different oxidation states of the pyrrole ring.
Wissenschaftliche Forschungsanwendungen
Methyl 4-bromo-3,4-dihydro-2H-pyrrole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of methyl 4-bromo-3,4-dihydro-2H-pyrrole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group can participate in various binding interactions with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving nucleophilic substitution and electrophilic addition reactions, which can alter the function of biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Methyl 3,4-dibromo-2,5-dioxo-2H-pyrrole-1(5H)-carboxylate: This compound features two bromine atoms and a similar pyrrole ring structure.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Another pyrrole derivative with distinct functional groups.
Uniqueness: Methyl 4-bromo-3,4-dihydro-2H-pyrrole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties. The presence of both a bromine atom and a methyl ester group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development.
Eigenschaften
CAS-Nummer |
72978-15-5 |
|---|---|
Molekularformel |
C6H8BrNO2 |
Molekulargewicht |
206.04 g/mol |
IUPAC-Name |
methyl 4-bromo-3,4-dihydro-2H-pyrrole-5-carboxylate |
InChI |
InChI=1S/C6H8BrNO2/c1-10-6(9)5-4(7)2-3-8-5/h4H,2-3H2,1H3 |
InChI-Schlüssel |
FEKFETYVIHEQCR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NCCC1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphth[2,3-a]azulene-5,12-dione](/img/structure/B14448652.png)



![2-[1-(Acetyloxy)-2,2-dimethoxyethyl]-8-cyanooct-4-YN-1-YL acetate](/img/structure/B14448680.png)
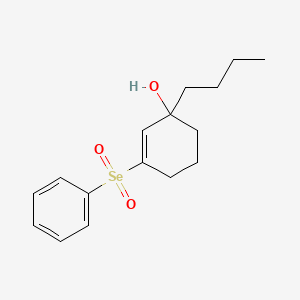
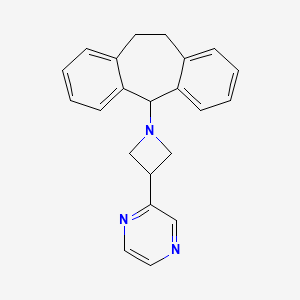
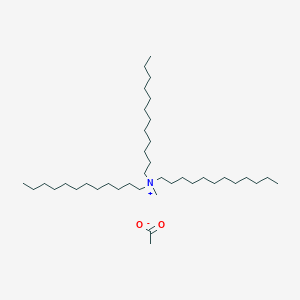
![(Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane]](/img/structure/B14448699.png)

